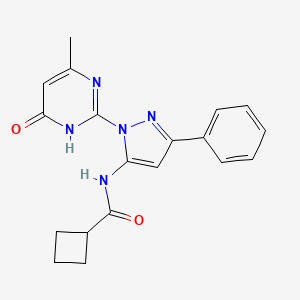
3-((4-nitrophényl)amino)-4-oxo-2-thioxo-1,2,3,4-tétrahydroquinazoline-7-carboxylate de méthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of quinazoline, a class of organic compounds with a two-ring structure composed of a benzene ring fused to a pyrimidine ring . It has a nitrophenyl group, a thioxo group, and a carboxylate ester group attached to the quinazoline core .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry . These techniques can provide information about the types of bonds in the compound, the functional groups present, and the overall molecular weight .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the functional groups present. For example, the nitro group is electron-withdrawing and could make the compound susceptible to nucleophilic attack . The ester group could undergo hydrolysis or transesterification reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the nitro group and the ester group could impact its solubility in different solvents .Applications De Recherche Scientifique
- Réaction de Betti: Le composé peut être synthétisé via la réaction de Betti sans solvant, impliquant le 2-naphtol, le 4-nitrobenzaldéhyde et l’ester méthylique de la (S)-valine. L’aminobenzylnaphtol résultant est caractérisé par sa configuration (S,S) .
- Composés bioactifs: Les chercheurs ont montré un intérêt pour les composés de Betti en tant que molécules bioactives potentielles. L’étude de leur action contre les micro-organismes (par exemple, Candida albicans) et de leur activité antiproliférative contre les lignées cellulaires tumorales est un domaine de recherche en cours .
- Études DFT: Des études computationnelles peuvent explorer la structure moléculaire, les propriétés électroniques et la nature des liaisons de ce composé. Comprendre son paysage énergétique aide à la conception et à l’optimisation des médicaments .
- Dérivés du 1,3,4-thiadiazole: Les dérivés du 3-((4-nitrophényl)amino)-4-oxo-2-thioxo-1,2,3,4-tétrahydroquinazoline-7-carboxylate de méthyle peuvent présenter une activité antimicrobienne. Evaluer leur efficacité contre divers agents pathogènes est essentiel .
- Amines énantiopures: L’incorporation d’une partie d’acide aminé dans les aminobenzylnaphtols de Betti est difficile en raison de la formation de diastéréoisomères. Comprendre la stéréochimie et la chiralité de ce composé est crucial .
Synthèse organique et chimie médicinale
Chimie computationnelle et conception de médicaments
Recherche antimicrobienne et anticancéreuse
Chiralité et stéréochimie
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Methyl 3-((4-nitrophenyl)amino)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate involves the condensation of 4-nitroaniline with ethyl acetoacetate, followed by cyclization with thiourea and subsequent esterification with methyl chloroformate.", "Starting Materials": [ "4-nitroaniline", "ethyl acetoacetate", "thiourea", "methyl chloroformate" ], "Reaction": [ "4-nitroaniline is condensed with ethyl acetoacetate in the presence of acetic acid and refluxed for several hours to form ethyl 3-((4-nitrophenyl)amino)-4-oxobutanoate.", "Thiourea is added to the reaction mixture and the resulting mixture is heated under reflux to form 3-((4-nitrophenyl)amino)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline.", "The product is then esterified with methyl chloroformate in the presence of triethylamine to form Methyl 3-((4-nitrophenyl)amino)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate." ] } | |
Numéro CAS |
422275-30-7 |
Formule moléculaire |
C16H12N4O5S |
Poids moléculaire |
372.36 |
Nom IUPAC |
methyl 3-(4-nitroanilino)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
InChI |
InChI=1S/C16H12N4O5S/c1-25-15(22)9-2-7-12-13(8-9)17-16(26)19(14(12)21)18-10-3-5-11(6-4-10)20(23)24/h2-8,18H,1H3,(H,17,26) |
Clé InChI |
XWWMSFVNLQJSNS-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)NC3=CC=C(C=C3)[N+](=O)[O-] |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



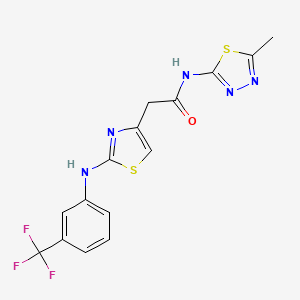
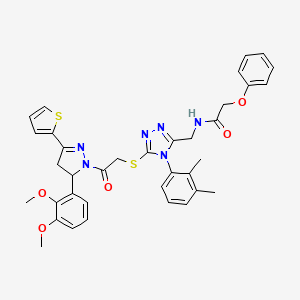
![[4-[Cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl]-(3-fluoro-4-methoxyphenyl)methanone](/img/structure/B2384437.png)
![2-[5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(2-thienylmethyl)propanamide](/img/structure/B2384438.png)
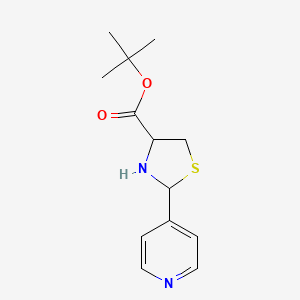
![N-(cyanomethyl)-3-[3-(difluoromethoxy)phenyl]-N-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2384440.png)
![ethyl 5-amino-1-[5-({[4-(ethoxycarbonyl)phenyl]amino}carbonyl)pyridin-2-yl]-1H-pyrazole-4-carboxylate](/img/structure/B2384441.png)
![N-[[4-(3-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2384442.png)
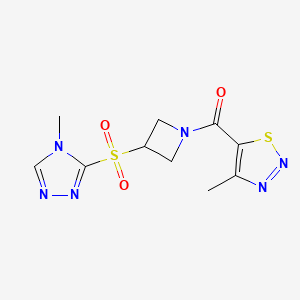
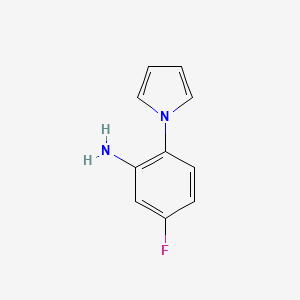
![5-Benzyl-4,5,6,7-Tetrahydropyrazolo[1,5-A]Pyrazine-7-Carbonitrile](/img/structure/B2384450.png)
